N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine
Description
N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine is a branched aliphatic diamine derivative featuring an isopropyl group and a pyrazin-2-ylmethyl substituent on the primary nitrogen atom. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, introduces aromaticity and electron-withdrawing properties, which influence the compound’s coordination ability and reactivity.
Properties
IUPAC Name |
N'-propan-2-yl-N'-(pyrazin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9(2)14(6-3-11)8-10-7-12-4-5-13-10/h4-5,7,9H,3,6,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXSYQPMCZUETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of pyrazine-2-carboxaldehyde with N-isopropylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include steps such as purification through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituents on the ethane-1,2-diamine backbone critically determine electronic, steric, and solubility properties. Key analogs include:
*Calculated based on molecular formula C10H19N5.
Key Observations :
- Electron Density Modulation : Pyrazine (target compound) and pyrimidine () provide electron-deficient aromatic systems, favoring interactions with metal surfaces or cations. Thiazole () introduces sulfur-based coordination sites.
- Solubility : Long alkyl chains (e.g., tricosan-12-yl in ) enhance hydrophobicity, whereas polar substituents (pyrazine, thiazole) improve aqueous solubility.
Corrosion Inhibition Performance
*Predicted based on pyrazine’s electron-withdrawing effects and moderate adsorption capacity.
Trends :
Biological Activity
N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an isopropyl group and a pyrazinylmethyl moiety attached to an ethane-1,2-diamine backbone. The molecular formula is , with a molecular weight of approximately 208.27 g/mol. The compound's structure can influence its interaction with biological targets.
Research indicates that compounds with similar structures may exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many diamines have been shown to inhibit enzymes involved in cellular processes, potentially affecting pathways such as cell proliferation and apoptosis.
- Antiviral Properties : Some derivatives have demonstrated antiviral activity by interfering with viral replication mechanisms.
- Anticancer Activity : Compounds containing amine functionalities are often explored for their potential to induce cytotoxic effects in cancer cells.
Antiviral Activity
A study highlighted the antiviral efficacy of pyrazole-containing compounds against herpes simplex virus type 1 (HSV-1). While specific data on this compound is limited, its structural analogs have shown significant inhibition rates against various viral strains .
Anticancer Activity
Preliminary investigations into the anticancer properties of similar diamines suggest that they may induce apoptosis in human cancer cell lines. For instance, complexes derived from ethane-1,2-diamine have been noted for their cytotoxic effects in vitro, with IC50 values indicating effective concentrations needed to inhibit 50% of cell viability .
Case Studies
Several case studies have explored the biological implications of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antiviral activity. One compound showed a reduction in HSV-1 plaque formation by 69% at a concentration of 0.5 mg/mL .
- Cytotoxicity Assessment : In a comparative study involving iridium complexes with ethane-1,2-diamine derivatives, one complex exhibited an IC50 value of 4.2 μM against ovarian cancer cells (A2780), suggesting that modifications to the ethylene diamine framework could enhance anticancer properties .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
